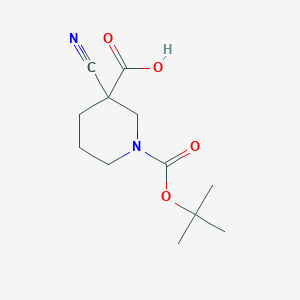
1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid often involves multi-step procedures that aim to introduce specific functional groups, achieving desired stereochemistry and enabling further chemical transformations. For example, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the versatility in synthetic approaches to obtain compounds with complex structures (Bakonyi et al., 2013).
Molecular Structure Analysis
The crystal and molecular structure analyses of compounds structurally related to 1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid, such as (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, provide insights into their conformational preferences and intermolecular interactions. These analyses often reveal the influence of specific substituents on the overall molecular conformation and stability (Cetina et al., 2003).
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis for the protection of amines, which is crucial for the synthesis of peptides and other complex molecules. It offers ease of introduction and removal under mild conditions, making it invaluable in synthetic strategies. For instance, the use of tert-butoxycarbonylation reagents for activating acidic proton-containing substrates such as carboxylic acids, phenols, and amines facilitates selective reactions in high yields under mild conditions (Saito, Ouchi, & Takahata, 2006). Moreover, Boc-protected amines and their derivatives serve as essential intermediates in the synthesis of biologically active molecules and the development of new pharmacophores for designing anticancer agents, highlighting the role of Boc-protected intermediates in medicinal chemistry (Kumar et al., 2009).
Peptide Synthesis
The tert-butoxycarbonyl group is pivotal in peptide synthesis, providing a means to protect amine groups during the coupling of amino acids. This strategy is integral to the synthesis of peptides and proteins with defined sequences and structures. For example, an efficient and mild one-pot Curtius rearrangement has been developed to synthesize Boc-protected amines, demonstrating the importance of Boc-protected intermediates in facilitating the synthesis of peptides (Lebel & Leogane, 2005).
Advanced Materials and Polymer Chemistry
Boc-protected amino acids and their derivatives find applications in the synthesis of functional materials, including polymers with specific chiroptical properties. These materials have potential applications in various fields, such as optoelectronics, biotechnology, and materials science. For instance, amino acid-derived poly(methylpropargyl ester)s synthesized from Boc-protected amino acids exhibit unique helical structures, demonstrating the role of Boc-protected intermediates in the design and synthesis of novel polymeric materials with specific properties (Qu, Sanda, & Masuda, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The use of Boc-protected compounds in organic synthesis, particularly in peptide synthesis, is a well-established practice . Future research may focus on developing more efficient methods for the protection and deprotection of the Boc group, as well as exploring new applications of Boc-protected compounds in organic synthesis.
Propriétés
IUPAC Name |
3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-4-5-12(7-13,8-14)9(15)16/h4-6,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYURTYFDXULIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-cyanopiperidine-3-carboxylic acid | |
CAS RN |
1158759-72-8 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

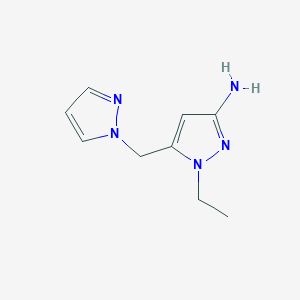
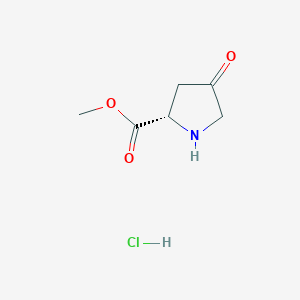
![8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2497428.png)

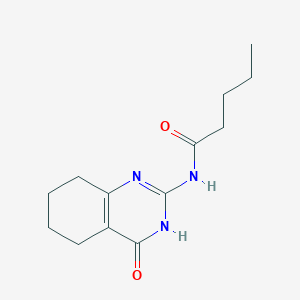
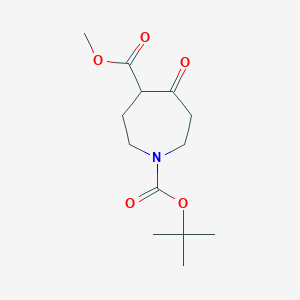


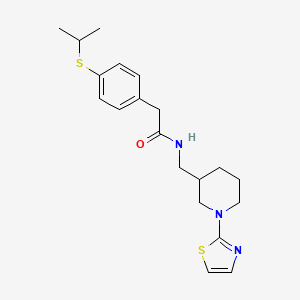

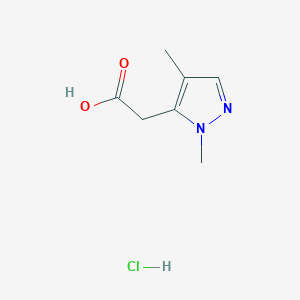

![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)
